![molecular formula C6H14N2O B3284366 N~1~,N~1~,N~2~-Trimethylalaninamide CAS No. 78397-21-4](/img/structure/B3284366.png)
N~1~,N~1~,N~2~-Trimethylalaninamide
Overview
Description
N~1~,N~1~,N~2~-Trimethylalaninamide is an organic compound with the empirical formula C6H15ClN2O. It is a derivative of alaninamide, characterized by the presence of three methyl groups attached to the nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~-Trimethylalaninamide typically involves the reaction of alanine with methylating agents under controlled conditions. One common method is the reaction of alanine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further methylated to yield the final product .
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~2~-Trimethylalaninamide may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~,N~2~-Trimethylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N~1~,N~1~,N~2~-Trimethylalaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N1,N~1~,N~2~-Trimethylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-Dimethylalaninamide
- N~1~,N~3~-Dimethyl-beta-alaninamide
- N~1~-Phenyl-beta-alaninamide
Uniqueness
N~1~,N~1~,N~2~-Trimethylalaninamide is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Biological Activity
N~1~,N~1~,N~2~-Trimethylalaninamide (TMA) is a chemically modified derivative of alanine, characterized by the presence of three methyl groups attached to the nitrogen atoms. This unique structure imparts distinct biological activities, making it a compound of interest in various scientific fields.
The empirical formula for this compound is CHNO, with a molecular weight of 115.20 g/mol. The synthesis typically involves the methylation of alaninamide using methylating agents under controlled conditions, which may include solvents and catalysts to optimize yield and purity.
The biological activity of TMA is largely attributed to its interaction with specific molecular targets in biological systems. It can function as an enzyme inhibitor or activator, depending on the context. The mechanism involves binding to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to significant changes in metabolic pathways, impacting cellular functions.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : TMA has shown potential against various bacterial strains, indicating its usefulness as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that TMA may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy.
- Neuroprotective Effects : Some studies indicate that TMA could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Comparative Analysis with Related Compounds
To understand the unique properties of TMA, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
N~1~,N~1~-Dimethylalaninamide | Two methyl groups on nitrogen | Moderate antimicrobial activity |
N~1~,N~3~-Dimethyl-beta-alaninamide | One methyl group on one nitrogen | Limited anticancer properties |
N~1~-Phenyl-beta-alaninamide | Phenyl group substitution | Enhanced neuroprotective effects |
The distinct methylation pattern of TMA contributes to its enhanced reactivity and biological activity compared to these related compounds.
Case Studies and Research Findings
Several case studies have explored the applications and effects of TMA:
- Case Study 1 : A study investigated the antimicrobial efficacy of TMA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as a therapeutic agent.
- Case Study 2 : Research on TMA's anticancer properties involved treating various cancer cell lines. The findings suggested that TMA inhibited cell proliferation and induced apoptosis, warranting further exploration into its mechanisms and potential clinical applications.
Properties
IUPAC Name |
(2S)-N,N-dimethyl-2-(methylamino)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(7-2)6(9)8(3)4/h5,7H,1-4H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUXWVNHMYQLQY-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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